A Comprehensive Technical Guide to the Physicochemical Properties of Sucrose Monodecanoate
A Comprehensive Technical Guide to the Physicochemical Properties of Sucrose Monodecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucrose (B13894) monodecanoate, a sucrose monoester of capric acid, is a non-ionic surfactant with significant applications in the pharmaceutical, cosmetic, and food industries.[1][2] Its biocompatibility, biodegradability, and versatile physicochemical properties make it a subject of interest for researchers in drug delivery and formulation science.[2] This technical guide provides an in-depth overview of the core physicochemical properties of sucrose monodecanoate, complete with quantitative data, detailed experimental protocols, and visualizations to support research and development.
Chemical Identity
Sucrose monodecanoate is synthesized through the esterification of sucrose with decanoic acid (capric acid) or its derivatives.[3] The resulting molecule possesses a hydrophilic sucrose head and a hydrophobic decanoyl tail, conferring upon it amphipathic characteristics.
| Identifier | Value | Source |
| Chemical Name | Sucrose monodecanoate | [4] |
| Synonyms | Sucrose monocaprate, n-Decanoylsucrose, Capric acid sucrose ester | [4] |
| CAS Number | 31835-06-0 | |
| Molecular Formula | C₂₂H₄₀O₁₂ | |
| Molecular Weight | 496.55 g/mol |
Physicochemical Properties
The functional properties of sucrose monodecanoate as an emulsifier, solubilizer, and permeability enhancer are dictated by its physicochemical characteristics.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative physicochemical properties of sucrose monodecanoate.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white powder | [4] |
| Melting Point | 133-135 °C | N/A |
Table 2: Solubility and Micellar Properties
| Property | Value | Temperature (°C) | Method | Source |
| Solubility in Water | Slightly soluble | Not Specified | Not Specified | N/A |
| Critical Micelle Concentration (CMC) | 2.5 mM | Not Specified | Not Specified |
Table 3: Surfactant Properties
| Property | Value | Method | Source |
| Hydrophilic-Lipophilic Balance (HLB) | High (specific value varies with monoester content) | Calculation | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination and verification of physicochemical properties.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of surfactants, marking the concentration at which micelle formation begins.
1. Surface Tension Method [6]
-
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
-
Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Procedure:
-
Prepare a stock solution of sucrose monodecanoate in ultrapure water.
-
Create a series of dilutions of the stock solution to cover a range of concentrations above and below the expected CMC.
-
Measure the surface tension of each solution at a constant temperature (e.g., 25 °C).
-
Plot surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the inflection point of the resulting curve, where the slope changes.
-
2. Fluorescence Spectroscopy Method [6]
-
Principle: The fluorescence emission spectrum of a hydrophobic probe (e.g., pyrene) is sensitive to the polarity of its microenvironment. Upon micelle formation, the probe partitions into the hydrophobic micellar core, leading to a change in its fluorescence spectrum.
-
Apparatus: Fluorescence spectrophotometer.
-
Reagents: Pyrene (B120774) (fluorescence probe).
-
Procedure:
-
Prepare a series of sucrose monodecanoate solutions as described for the surface tension method.
-
Add a small aliquot of a stock solution of pyrene in a suitable organic solvent (e.g., acetone) to each solution, ensuring the final pyrene concentration is very low (micromolar range) to avoid excimer formation.
-
Allow the solvent to evaporate.
-
Equilibrate the solutions at a constant temperature.
-
Measure the fluorescence emission spectra of each solution (excitation typically around 335 nm).
-
Monitor the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum.
-
Plot the I₁/I₃ ratio against the logarithm of the surfactant concentration.
-
The CMC is determined from the point of inflection in the sigmoidal curve.
-
Determination of Hydrophilic-Lipophilic Balance (HLB)
The HLB value is a crucial parameter for the selection of surfactants in emulsion formulation.
Griffin's Method (Calculation) [5]
-
Principle: For non-ionic surfactants like sucrose esters, the HLB can be calculated based on the weight percentage of the hydrophilic portion (sucrose) of the molecule.
-
Formula: HLB = 20 * (Mh / M)
-
Where:
-
Mh = molecular mass of the hydrophilic portion (sucrose moiety)
-
M = total molecular mass of the molecule
-
-
Experimental Determination (Saponification Method)
-
Principle: The HLB value of an ester-type surfactant can be determined experimentally from its saponification value and the acid value of the fatty acid from which it was derived.
-
Formula: HLB = 20 * (1 - S / A)
-
Where:
-
S = Saponification value of the sucrose ester
-
A = Acid value of decanoic acid
-
-
-
Procedure for Saponification Value (S):
-
Accurately weigh a known amount of sucrose monodecanoate into a flask.
-
Add a known excess of alcoholic potassium hydroxide (B78521) (KOH) solution.
-
Reflux the mixture for a specified time to ensure complete saponification.
-
Titrate the excess KOH with a standardized solution of hydrochloric acid (HCl) using a suitable indicator (e.g., phenolphthalein).
-
Perform a blank titration without the sucrose ester.
-
Calculate the saponification value based on the difference in the titration volumes between the blank and the sample.
-
Stability Profile
The stability of sucrose monodecanoate is a critical factor in its application, particularly in pharmaceutical formulations.
-
pH Stability: Sucrose fatty acid monoesters generally exhibit good stability in the pH range of 5 to 7 at room temperature. Under acidic conditions (pH below 5), hydrolysis of the glycosidic bond of the sucrose moiety is favored. Conversely, under basic conditions (pH above 7), the ester bond is preferentially hydrolyzed.
-
Thermal Stability: The stability of sucrose esters is also temperature-dependent, with higher temperatures accelerating degradation, especially at non-optimal pH values.
Applications in Drug Development
The unique properties of sucrose monodecanoate make it a valuable excipient in drug delivery systems.[2]
Enhancement of Drug Permeability
Sucrose esters, including sucrose monodecanoate, can act as permeability enhancers, facilitating the absorption of poorly permeable drugs across biological membranes.[7]
-
Mechanism of Action: The proposed mechanism involves the reversible opening of tight junctions between epithelial cells and the fluidization of the cell membrane, which increases both paracellular and transcellular transport of drug molecules.[7]
Synthesis and Purification
The synthesis of sucrose monodecanoate can be achieved through chemical or enzymatic routes, followed by purification to isolate the monoester.[3][8]
Conclusion
Sucrose monodecanoate is a multifaceted non-ionic surfactant with a well-defined physicochemical profile that underpins its utility in various scientific and industrial domains. Its properties as an emulsifier, coupled with its ability to enhance drug permeability, position it as a valuable excipient in modern drug formulation. This guide provides a foundational understanding of its key characteristics and the methodologies for their assessment, serving as a resource for researchers and professionals in the field.
References
- 1. bluetigerscientific.com [bluetigerscientific.com]
- 2. Sucrose esters as natural surfactants in drug delivery systems--a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. moleculardepot.com [moleculardepot.com]
- 5. The HLB of sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]
- 6. repositorio.uchile.cl [repositorio.uchile.cl]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
